4-Fenil-1,3-benzotiazol-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

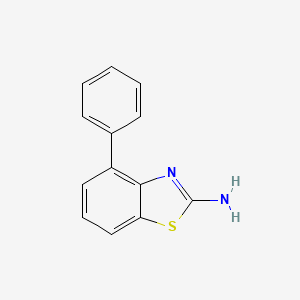

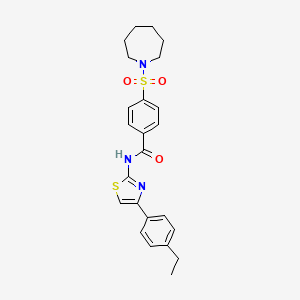

4-Phenyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 21418-32-6 . It has a molecular weight of 226.3 and its IUPAC name is 4-phenyl-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Phenyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine .Molecular Structure Analysis

The InChI code for 4-Phenyl-1,3-benzothiazol-2-amine is 1S/C13H10N2S/c14-13-15-12-10 (7-4-8-11 (12)16-13)9-5-2-1-3-6-9/h1-8H, (H2,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-1,3-benzothiazol-2-amine are not detailed in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical and Chemical Properties Analysis

4-Phenyl-1,3-benzothiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Compuestos Antituberculosos

Los derivados de benzotiazol, incluida la 4-Fenil-1,3-benzotiazol-2-amina, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado una mejor potencia de inhibición contra M. tuberculosis en comparación con los medicamentos de referencia estándar .

Actividad Antibacteriana

Los derivados de benzotiazol se han evaluado por su actividad antibacteriana . Se ha encontrado que son inhibidores efectivos de la girasaB del ADN, que es una enzima clave involucrada en la replicación del ADN bacteriano .

Agentes Antiinflamatorios

El núcleo de benzotiazol es un andamiaje altamente importante para el desarrollo de fármacos, del que se ha informado que muestra buenas actividades antiinflamatorias .

Agentes Anticancerígenos

Se ha informado que los derivados de benzotiazol muestran buenas actividades anticancerígenas . Se han utilizado en el desarrollo de nuevas terapias para el tratamiento del cáncer .

Agentes Antifúngicos

Se ha informado que los derivados de benzotiazol muestran buenas actividades antifúngicas . Se han utilizado en el desarrollo de nuevas terapias para infecciones fúngicas .

Agentes Anticonvulsivos

Los derivados de benzotiazol se han sintetizado y evaluado por sus actividades anticonvulsivas .

Agentes Antioxidantes

Se ha informado que los derivados de benzotiazol muestran buenas actividades antioxidantes . Se han utilizado en el desarrollo de nuevas terapias para enfermedades relacionadas con el estrés oxidativo .

Agentes Antimicrobianos

Se ha informado que los derivados de benzotiazol muestran buenas actividades antimicrobianas . Se han utilizado en el desarrollo de nuevas terapias para infecciones microbianas .

Safety and Hazards

Direcciones Futuras

Benzothiazole based compounds, including 4-Phenyl-1,3-benzothiazol-2-amine, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

Mecanismo De Acción

Target of Action

4-Phenyl-1,3-benzothiazol-2-amine is a compound that has been studied for its potential biological activitiesBenzothiazole derivatives have been found to exhibit anti-breast cancer properties . They have also shown potential as anti-tubercular compounds .

Mode of Action

Benzothiazole derivatives have been suggested to exhibit their anti-cancer properties through interaction with dna . The compound’s interaction with its targets may lead to changes at the molecular level, disrupting the normal function of the target cells.

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways could potentially be affected by the compound, leading to downstream effects on cellular processes.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .

Result of Action

Benzothiazole derivatives have been associated with potent growth inhibition properties against various cancer cell lines .

Análisis Bioquímico

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . These effects are likely mediated through various cellular mechanisms, such as alterations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-Phenyl-1,3-benzothiazol-2-amine in animal models. It is common for the effects of chemical compounds to vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of chemical compounds can be influenced by various factors, including interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and may be influenced by factors such as targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-phenyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDUVSMURHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

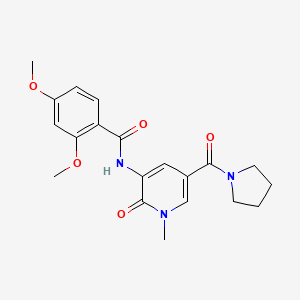

![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)

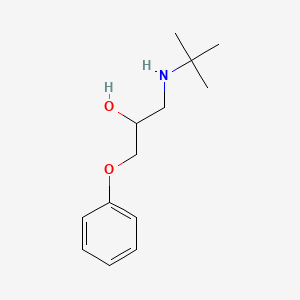

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)

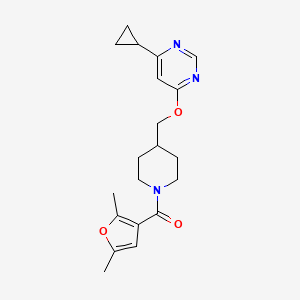

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)

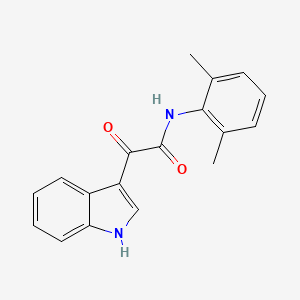

![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)